

# Spectroscopic Profile of 2-Pentyn-1-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Pentyn-1-ol

Cat. No.: B105750

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Pentyn-1-ol**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document also outlines detailed experimental protocols for acquiring these spectra, ensuring reproducibility for research and development applications.

## Molecular Structure and Properties

**2-Pentyn-1-ol** is a five-carbon alkyne-alcohol with the chemical formula  $C_5H_8O$ . Its structure consists of a terminal ethyl group, an internal alkyne, and a primary alcohol functional group.

Chemical Structure:

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Pentyn-1-ol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### $^1\text{H}$ NMR (Proton NMR) Data

Solvent:  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.25	t	2H	$-\text{CH}_2\text{OH}$
2.22	tq	2H	$-\text{C}\equiv\text{C}-\text{CH}_2-\text{CH}_3$
1.70	s	1H	$-\text{OH}$
1.09	t	3H	$-\text{CH}_2-\text{CH}_3$

### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data<sup>[1]</sup>

Solvent:  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
86.6	$\text{C}\equiv\text{C}-\text{CH}_2\text{OH}$
78.4	$-\text{CH}_2-\text{C}\equiv\text{C}-$
51.4	$-\text{CH}_2\text{OH}$
13.9	$-\text{CH}_2-\text{CH}_3$
12.3	$-\text{CH}_2-\text{CH}_3$

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.<sup>[2]</sup>

### Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350-3400	Strong, Broad	O-H stretch (alcohol)
2970-2930	Medium	sp <sup>3</sup> C-H stretch
2230-2210	Weak	C≡C stretch (internal alkyne)
1020-1080	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[3\]](#)[\[4\]](#)

Electron Ionization (EI) Mass Spectrum Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
84	25	[M] <sup>+</sup> (Molecular Ion)
83	45	[M-H] <sup>+</sup>
55	100	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
53	60	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
41	55	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	50	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
31	80	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy Protocol (Liquid Alkynol)

This protocol is suitable for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of liquid samples like **2-Pentyn-1-ol**.

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **2-Pentyn-1-ol** into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial.
  - Gently swirl the vial to ensure the sample is completely dissolved.
  - Using a Pasteur pipette with a cotton wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Tune and match the probe for both the  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a  $30\text{--}45^\circ$  pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
  - $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a  $30^\circ$  pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

- Data Processing:
  - Apply a Fourier transform to the acquired free induction decays (FIDs).
  - Phase the spectra to obtain pure absorption lineshapes.
  - Calibrate the chemical shift scale using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$ ) or the solvent carbon peak ( $\delta$  77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  spectrum and pick the peaks in both spectra.

## FTIR Spectroscopy Protocol (Neat Liquid)

This protocol describes the acquisition of an IR spectrum of a pure liquid sample using an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a solvent such as isopropanol and a soft, lint-free cloth, then allow it to dry completely.
- Background Spectrum:
  - With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).
- Sample Analysis:
  - Place a single drop of **2-Pentyn-1-ol** directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
  - If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. Typically, 16-32 scans at a resolution of  $4\text{ cm}^{-1}$  are sufficient.

- Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Perform any necessary baseline corrections.
  - Label the significant peaks with their corresponding wavenumbers.

## GC-MS Protocol (Volatile Alcohol)

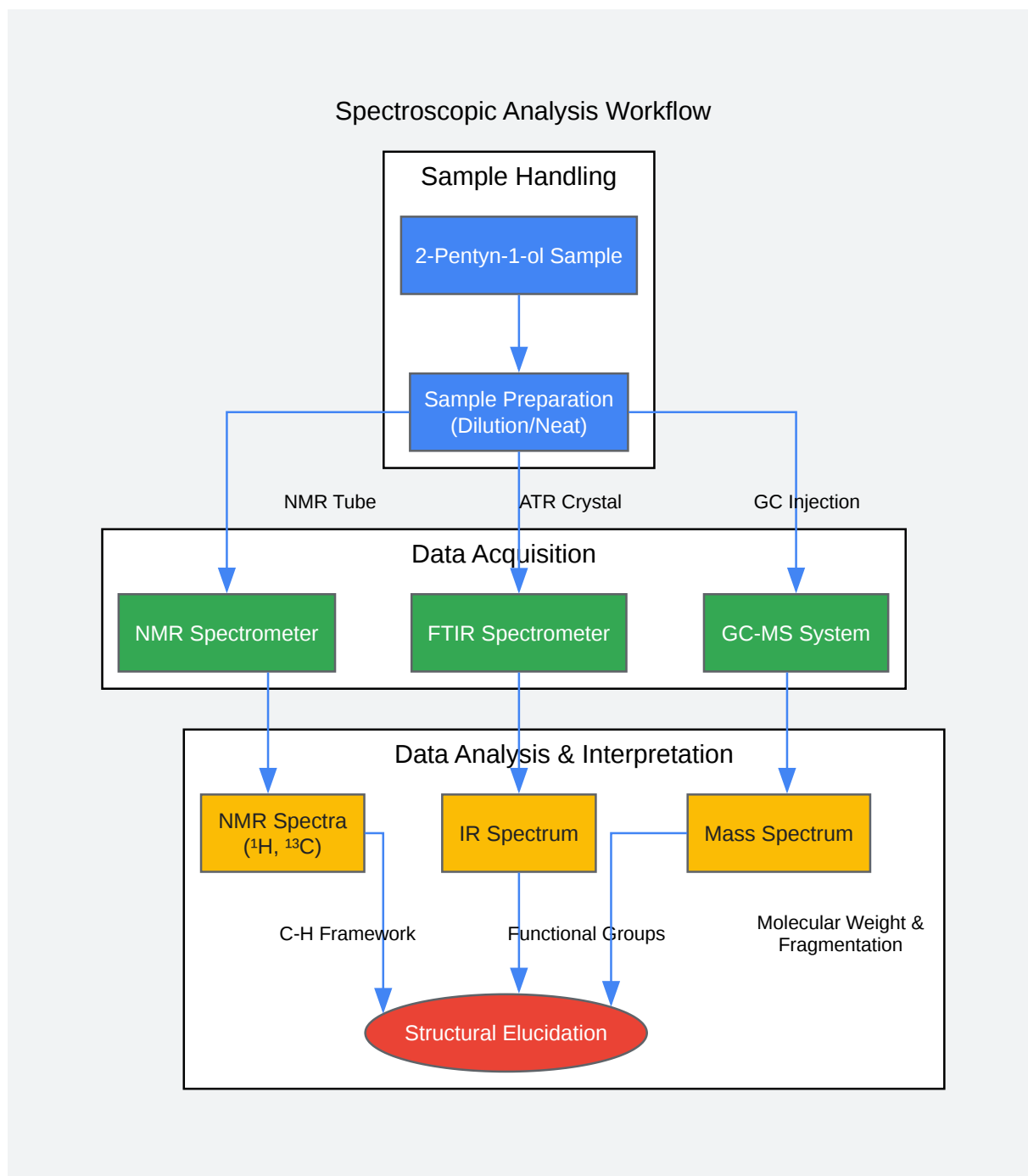
This protocol is designed for the analysis of volatile organic compounds like **2-Pentyn-1-ol** using Gas Chromatography-Mass Spectrometry.

- Sample Preparation:
  - Prepare a dilute solution of **2-Pentyn-1-ol** in a volatile, high-purity solvent such as dichloromethane or diethyl ether. A concentration of approximately 100 µg/mL is a good starting point.
- Instrument Setup:
  - Gas Chromatograph (GC):
    - Install a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar or mid-polar column like a DB-5ms or HP-5ms).
    - Set the carrier gas (typically helium) flow rate to approximately 1-1.5 mL/min.
    - Set the injector temperature to 250 °C and use a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.
    - Program the oven temperature as follows: initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
  - Mass Spectrometer (MS):
    - Set the transfer line temperature to 280 °C.

- Set the ion source temperature to 230 °C.
- Use Electron Ionization (EI) at 70 eV.
- Set the mass scan range from  $m/z$  30 to 200.
- Data Acquisition:
  - Inject 1  $\mu\text{L}$  of the prepared sample solution into the GC.
  - Start the data acquisition.
- Data Analysis:
  - Identify the peak corresponding to **2-Pentyn-1-ol** in the total ion chromatogram (TIC).
  - Extract the mass spectrum for that peak.
  - Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) for confirmation.

## Workflow and Relationships

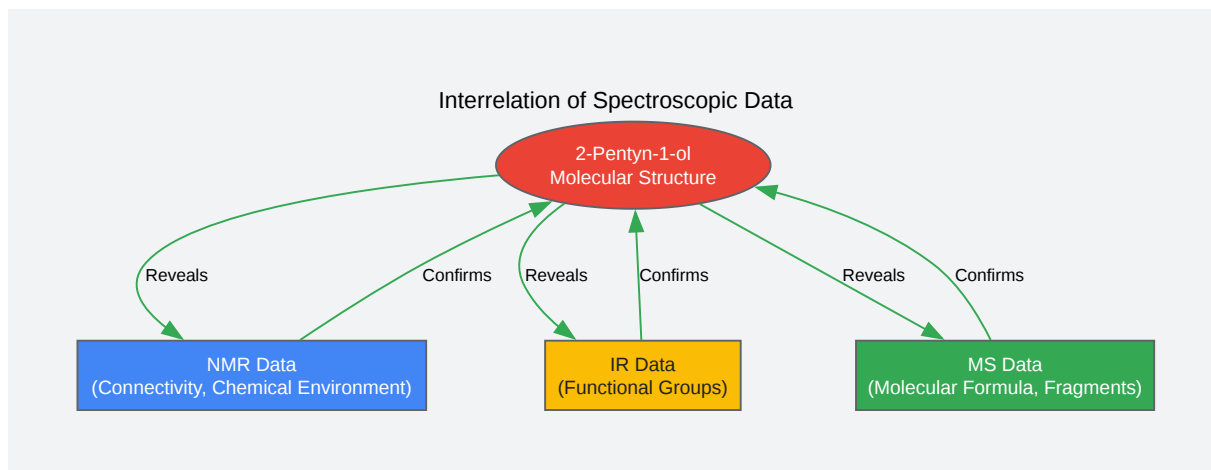
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different techniques.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical sample.





[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic data and molecular structure.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Pentyn-1-ol(6261-22-9) <sup>13</sup>C NMR [m.chemicalbook.com]
- 2. 2-Pentyn-1-ol(6261-22-9) IR Spectrum [chemicalbook.com]
- 3. 2-Pentyn-1-ol [webbook.nist.gov]
- 4. 2-Pentyn-1-ol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Pentyn-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b105750#spectroscopic-data-of-2-pentyn-1-ol-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b105750#spectroscopic-data-of-2-pentyn-1-ol-nmr-ir-mass-spec)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)